molecular formula C20H18N2O3S2 B2546410 N-[(2Z)-5,6-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide CAS No. 886944-51-0

N-[(2Z)-5,6-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide

Cat. No.: B2546410
CAS No.: 886944-51-0
M. Wt: 398.5
InChI Key: WHIWWXQJMHUGMX-MRCUWXFGSA-N
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Description

N-[(2Z)-5,6-Dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 5 and 6, a propargyl group at position 3, and a methanesulfonylbenzamide moiety. Its synthesis likely involves cyclocondensation reactions, followed by functionalization steps to introduce the propargyl and sulfonyl groups. Structural characterization of such compounds typically employs techniques like NMR, IR, mass spectrometry, and X-ray crystallography , while software tools like SHELX and ORTEP-3 enable precise structural refinement and visualization .

Properties

IUPAC Name

N-(5,6-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-5-9-22-17-10-13(2)14(3)11-18(17)26-20(22)21-19(23)15-7-6-8-16(12-15)27(4,24)25/h1,6-8,10-12H,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIWWXQJMHUGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,6-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,6-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2Z)-5,6-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5,6-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
Core Structure Benzothiazole with Z-configuration Benzamide
Key Functional Groups Propargyl, methanesulfonyl, 5,6-dimethyl Hydroxy, tert-butyl, 3-methyl
Directing Group Potential Propargyl (C–H activation?) N,O-bidentate (metal catalysis)
Molecular Weight (estimated) ~400 g/mol ~235 g/mol

Table 2: Functional Comparison

Aspect Target Compound Compound
Primary Application Focus Catalysis, drug development Metal-catalyzed reactions
Key Reactivity Alkyne-based reactions, sulfonamide stability Hydroxy-directed C–H activation
Analytical Tools SHELX (refinement), ORTEP-3 (visualization) X-ray diffraction, SHELX

Research Findings and Implications

  • Structural Insights : X-ray data (as in ) confirm that subtle substituent changes drastically alter molecular conformation and reactivity. For example, the propargyl group in the target compound may induce steric effects absent in simpler benzamides.
  • Software Impact : The use of SHELX for refinement () and ORTEP-3 for visualization () highlights the reliance on crystallographic tools to resolve complex structures, ensuring accuracy in comparative studies.

Biological Activity

N-[(2Z)-5,6-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Structure and Synthesis

This compound features a benzothiazole core , which is known for its diverse pharmacological properties. The synthesis typically involves several steps:

  • Formation of the Benzothiazole Core : This can be achieved through cyclization of 2-aminothiophenol with an appropriate aldehyde.
  • Alkylation : The benzothiazole is then alkylated using propargyl bromide.
  • Amidation : Finally, the alkylated benzothiazole is coupled with methanesulfonamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Biological Activity

The biological activity of this compound is primarily attributed to its benzothiazole structure. Compounds with this moiety have been associated with various pharmacological effects:

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this structure have shown cytotoxic effects against various cancer cell lines such as:

Cell LineCancer TypeIC50 (µM)
C6Rat brain glioma15.4
A549Human lung adenocarcinoma12.8
MCF-7Human breast adenocarcinoma10.5
HT-29Human colorectal adenocarcinoma9.0

These findings were obtained through MTT assays that measure cell viability after treatment with the compounds .

Case Studies

Several studies have highlighted the biological activity of related benzothiazole compounds:

  • Study on Benzothiazole Derivatives : A study evaluated a series of benzothiazole acylhydrazones for anticancer activity and found that modifications at the benzothiazole core significantly influenced their efficacy against various cancer cell lines .
  • Cytotoxicity Assessment : Another research effort focused on determining the cytotoxic potential of different substituents on benzothiazole derivatives, revealing that electron-withdrawing groups enhanced activity against specific cancer types .

Q & A

Basic Research Question

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities <0.1% .
  • Elemental Analysis : Deviations >0.4% from theoretical C/H/N/S values indicate incomplete purification .
  • TLC Monitoring : Hexane:ethyl acetate (8:2) systems track reaction progress and byproduct formation .

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